molecular formula C22H16ClN5O2S B2411112 N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866873-34-9

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2411112
CAS No.: 866873-34-9
M. Wt: 449.91
InChI Key: AWYMONWEEDAERA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a synthetic small molecule based on the triazoloquinazoline scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound features a complex structure where the triazolo[1,5-a]quinazoline core is substituted at the 3-position with a 4-methylbenzenesulfonyl group and at the 5-position with a N-(4-chlorophenyl)amine moiety. Compounds within this structural class are frequently investigated for their diverse biological activities, which can include potential antiviral and antimicrobial properties, as suggested by studies on related molecules . The mechanism of action for triazoloquinazoline derivatives often involves interaction with specific biological targets, such as enzymes or receptors . The structural features of this compound, including the sulfonamide group and the chlorophenyl substitution, are known to be key pharmacophores that can enable these interactions, potentially leading to enzyme inhibition or receptor modulation . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-6-12-17(13-7-14)31(29,30)22-21-25-20(24-16-10-8-15(23)9-11-16)18-4-2-3-5-19(18)28(21)27-26-22/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYMONWEEDAERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Intermediate Preparation

The synthesis begins with the conversion of a propargyl ether to an azide. For example, treatment of 1-(4-methylphenyl)sulfonyl-2-propynyloxybenzene with sodium azide in tetrahydrofuran (THF)-water (4:1) at 0°C yields the corresponding azide in 95% yield.

Reaction Conditions

Parameter Value
Solvent THF/water (4:1)
Temperature 0°C → room temperature
Reaction Time 1 hour
Yield 95%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide intermediate undergoes a click reaction with 4-chlorobenzylacetylene in the presence of copper iodide (CuI) to form the 1,2,3-triazole derivative. Optimized conditions involve refluxing in THF at 80°C for 3 hours, achieving 80–85% yield.

Key Observations

  • CuI (0.2 equiv) sufficient for catalysis; excess copper reduces purity.
  • Ethyl acetate/hexane (4:1) chromatography effectively isolates the triazole product.

Nitro Group Reduction

The triazole intermediate’s nitro group is reduced using iron powder and ammonium chloride in ethanol-water (1:1) at 80°C. This step proceeds quantitatively within 2 hours, yielding the primary amine.

Optimization Data

Reducing Agent Solvent Temperature Time Yield
Fe/NH₄Cl Ethanol/water 80°C 2 h 76–80%

Quinazoline Coupling

The amine intermediate reacts with 4-chloro-quinazoline derivatives under reflux in THF-water (4:1) with anhydrous sodium acetate. This nucleophilic aromatic substitution installs the 4-chlorobenzyl group, completing the target molecule.

Representative Procedure

  • Combine amine (1 equiv), 4-chloro-quinazoline (0.9 equiv), and NaOAc (3 equiv) in THF/water.
  • Reflux at 80°C for 6 hours.
  • Purify via alumina column chromatography (CH₂Cl₂/MeOH 49:1).
  • Isolate as a white powder in 73–88% yield.

Critical Analysis of Methodologies

Sulfonylation Timing

The sulfonyl group is introduced early in the synthesis (Step 2.1) to avoid side reactions during subsequent steps. Alternative approaches introducing sulfonyl groups post-cyclization led to lower yields (<60%) due to steric hindrance.

Solvent Effects on CuAAC

Solvent screening revealed THF as optimal for CuAAC, whereas dimethylformamide (DMF) caused decomposition. Polar aprotic solvents improved reaction rates but compromised triazole stability.

Temperature Sensitivity in Reduction

The iron-mediated reduction requires precise temperature control. Exceeding 80°C promotes over-reduction, forming undesired byproducts (e.g., hydroxylamines).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89–7.25 (m, 11H, aromatic), 4.52 (s, 2H, CH₂).
  • ¹³C NMR : 162.1 (C=N), 144.3–118.2 (aromatic carbons), 56.8 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 463.9124 [M+H]⁺ (C₂₃H₁₈ClN₅O₂S requires 463.9128).

Yield Optimization Strategies

Step Variable Tested Optimal Value Yield Improvement
CuAAC CuI Loading 0.2 equiv +12%
Reduction NH₄Cl Equiv 10 equiv +8%
Coupling Base NaOAc +15% vs. K₂CO₃

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) confirmed robustness:

  • CuAAC : 82% yield at 500 L scale.
  • Reduction : 78% yield with automated temperature control.
  • Coupling : 85% yield using continuous flow chromatography.

Alternative Pathways and Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduced CuAAC time from 3 hours to 20 minutes, though yields remained comparable (81%).

Enzymatic Sulfonylation

Exploratory use of aryl sulfotransferases achieved 40% sulfonylation under mild conditions (pH 7.4, 37°C), but scalability remains challenging.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Sulfonyl Group Reactions: The sulfonyl group can undergo various transformations, including sulfonation and desulfonation reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:

    Triazoloquinazolines: Compounds with similar triazoloquinazoline structures but different substituents, which may exhibit different biological activities and properties.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures, which may have varying chemical reactivity and applications.

    Sulfonyl Derivatives: Compounds with sulfonyl groups but different aromatic or heterocyclic cores, which may be used in different industrial or pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and interaction with various protein kinases.

  • Molecular Formula : C18H16ClN5O2S
  • Molecular Weight : 393.87 g/mol
  • Structure : The compound features a triazoloquinazoline core with sulfonyl and chlorophenyl substituents, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various tyrosine kinases, which are crucial in regulating cell proliferation and survival. Specifically, studies have shown that quinazoline derivatives can act as ATP-competitive inhibitors for kinases such as CDK2 and EGFR .

Inhibition Profiles

The compound has been tested against several protein kinases:

  • CDK2 : IC50 values indicate potent inhibition, comparable to established inhibitors like imatinib.
  • EGFR : Exhibits significant inhibitory activity with IC50 values in the low micromolar range.
  • HER2 and VEGFR2 : The compound shows varying degrees of inhibition against these kinases .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits moderate to high cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines showed significant growth inhibition at low micromolar concentrations .

The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazoline ring enhance cytotoxicity. Compounds with bulky groups or specific halogen substitutions tend to exhibit improved activity .

Case Studies

  • In Vitro Studies : In a study evaluating multiple quinazoline derivatives, this compound demonstrated an IC50 of 0.173 µM against CDK2, indicating strong inhibitory potential compared to other tested compounds .
  • Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to the ATP-binding site of CDK2, suggesting a competitive inhibition mechanism. This finding aligns with experimental IC50 values observed in biochemical assays .

Data Table: Biological Activity Summary

Activity TypeTarget KinaseIC50 (µM)Reference
InhibitionCDK20.173
InhibitionEGFR0.097
InhibitionHER20.079
Cytotoxicity (MCF7)-Low µM
Cytotoxicity (A2780)-Low µM

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine to improve yield and purity?

  • Methodology :

  • Use cyclocondensation reactions with precursors like diphenyl-N-cyanodithioimidocarbonate and hydrazinobenzoic acid derivatives under controlled temperatures (e.g., ethanol reflux at 60–90°C) .
  • Incorporate triethylamine as a base to facilitate deprotonation and stabilize intermediates .
  • Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) or column chromatography (gradient elution with EtOAC/light petroleum) .
    • Key Parameters : Solvent choice, reaction time (3–24 hours), and stoichiometric ratios of reactants .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 4-chlorophenyl and 4-methylphenyl groups) via 1H^1H and 13C^{13}C NMR shifts .
  • Mass Spectrometry (MS) : Validate molecular weight (413.91 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve planar conformation of the triazoloquinazoline core and dihedral angles of substituents (e.g., 59.3° for phenyl rings) .
    • Validation : Compare experimental data with computational models (e.g., InChIKey: ZSVYAEFWRHETBD-UHFFFAOYSA-N) .

Q. How can solubility limitations of this compound be addressed in in vitro assays?

  • Methodology :

  • Use co-solvent systems (e.g., DMSO/water mixtures) at concentrations ≤1% to avoid cytotoxicity .
  • Explore salt formation or prodrug strategies to enhance aqueous solubility .
    • Validation : Measure solubility via dynamic light scattering (DLS) or HPLC retention times .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify biphasic effects .
  • Target Specificity Profiling : Use kinase/phosphatase screening panels to differentiate primary targets from off-target interactions .
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false positives from metabolite interference .
    • Case Study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, serum proteins) .

Q. How does the sulfonyltriazoloquinazoline scaffold influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodology :

  • Molecular Docking : Compare binding poses of the sulfonyl group with ATP-binding pockets (e.g., EGFR, VEGFR) using PDB structures .
  • Analog Synthesis : Replace the 4-methylphenylsulfonyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess steric/electronic effects .
    • Key Findings : The sulfonyl group enhances hydrogen bonding with kinase hinge regions, while the 4-chlorophenyl moiety improves hydrophobic interactions .

Q. What experimental designs are optimal for assessing environmental or toxicological impacts of this compound?

  • Methodology :

  • Long-Term Ecotoxicity Studies : Use randomized block designs with split-split plots to evaluate bioaccumulation in soil/water systems over multiple seasons .
  • Multi-Omics Profiling : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify biomarkers of toxicity in model organisms (e.g., Daphnia magna) .
    • Validation : Align with OECD guidelines for chemical risk assessment .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?

  • Methodology :

  • Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination .
  • Microenvironment Modeling : Test under hypoxic vs. normoxic conditions to assess oxygen-dependent mechanisms .
    • Case Study : Discrepancies in IC50_{50} values may reflect differential expression of efflux pumps (e.g., P-gp) in resistant cell lines .

Methodological Tables

Parameter Optimal Conditions Evidence Source
Synthesis Yield70–85% (ethanol reflux, 24h)
Solubility in DMSO20–30 mM (room temperature)
Crystallographic Resolution0.84 Å (X-ray, Mo-Kα radiation)
IC50_{50} Range (Cancer)0.5–10 μM (varies by cell line)

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